pNP-ADPr (disodium)
Beschreibung
Rationale for the Design and Synthesis of pNP-ADPr (Disodium)
The design of pNP-ADPr was born out of the need for a simple, continuous, and non-radioactive method to assay the activity of enzymes involved in ADP-ribosylation. nih.gov Traditional methods often relied on discontinuous assays using radioactively labeled NAD+ or complex techniques like mass spectrometry, which can be cumbersome, expensive, and not well-suited for high-throughput screening.
The rationale behind pNP-ADPr's design is elegant in its simplicity. It mimics the natural substrate for ADP-ribosyltransferases, which is nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). In pNP-ADPr, the nicotinamide group of NAD+ is replaced by a p-nitrophenyl (pNP) group. This substitution is key to its function as a chromogenic substrate. When an ADP-ribosyl-cleaving enzyme acts on pNP-ADPr, it cleaves the glycosidic bond, releasing p-nitrophenolate. biolog.de The released p-nitrophenolate is a yellow-colored compound that can be readily detected and quantified spectrophotometrically at a wavelength of 405 nm. aatbio.com This allows for a continuous and real-time measurement of enzyme activity.
The synthesis of pNP-ADPr involves a late-stage pyrophosphate formation and a 1,2-cis selective glycosylation, inspired by the structure of the natural substrate, poly(ADP-ribose) (PAR). nih.gov The disodium (B8443419) salt form enhances its solubility in aqueous buffers used in biochemical assays.
Historical Context of pNP-ADPr (Disodium) as a Probe in ADP-Ribosylation Studies
The discovery of ADP-ribosylation dates back to the early 1960s, with the observation of ATP incorporation into hen liver nuclei extract. wikipedia.org Subsequent research identified ADP-ribose, derived from NAD+, as the incorporated molecule and the enzymes responsible, poly(ADP-ribose) polymerases (PARPs). wikipedia.org The field later expanded to include mono-ADP-ribosylation. nih.gov
The development of pNP-ADPr provided a significant advancement in the study of these enzymes. It was among the first colorimetric substrates that enabled a continuous assay for enzymes like Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3). medchemexpress.comchemscene.comscientist.com This innovation facilitated the kinetic characterization of these enzymes and the screening of potential inhibitors. For instance, pNP-ADPr has been used to determine the kinetic parameters for PARP-1, tankyrase-1, and VPARP. aatbio.com
Overview of ADP-Ribosylation and its Enzymatic Regulators
ADP-ribosylation is a reversible post-translational modification where the ADP-ribose moiety from NAD+ is enzymatically transferred to a substrate, which can be a protein or another biomolecule. frontiersin.orgnih.gov This process can involve the addition of a single ADP-ribose unit (mono-ADP-ribosylation or MARylation) or a chain of ADP-ribose units (poly-ADP-ribosylation or PARylation). researchgate.netnih.gov
This modification is a key regulator of a wide array of cellular processes, including DNA repair, gene regulation, cell signaling, apoptosis, and chromatin organization. wikipedia.orgfrontiersin.orgmdpi.com The regulation of ADP-ribosylation is tightly controlled by a trio of enzymatic players:
"Writers" (ADP-Ribosyltransferases - ARTs): This superfamily of enzymes, which includes the well-studied Poly(ADP-ribose) Polymerases (PARPs), catalyzes the transfer of ADP-ribose from NAD+ to target molecules. frontiersin.orgresearchgate.net
"Erasers" (ADP-Ribosylhydrolases): These enzymes, such as Poly(ADP-ribose) Glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3), are responsible for removing the ADP-ribose modification, ensuring its reversibility. frontiersin.orgnih.gov
"Readers": These are proteins that contain specific domains that recognize and bind to ADP-ribose modifications, translating the signal into downstream cellular responses. frontiersin.org
The dynamic interplay between these writers and erasers maintains the balance of ADP-ribosylation in the cell, and its dysregulation is linked to various diseases. frontiersin.org
Significance of Chromogenic and Fluorogenic Substrates in Enzyme Mechanism Elucidation
Chromogenic and fluorogenic substrates are invaluable tools in biochemistry for studying enzyme kinetics and mechanisms. researchgate.netnih.gov They are synthetically designed molecules that consist of a specific enzyme substrate linked to a chromophore (a color-producing group) or a fluorophore (a fluorescence-producing group). dcfinechemicals.com
The principle behind their use is straightforward: in their intact form, these substrates are typically colorless or non-fluorescent. dcfinechemicals.commdpi.com However, upon enzymatic cleavage of the substrate portion, the chromophore or fluorophore is released, resulting in a measurable change in color or fluorescence. dcfinechemicals.comthermofisher.com This change is directly proportional to the enzymatic activity, allowing for precise quantification. dcfinechemicals.com
The advantages of using these substrates are numerous:
Continuous Monitoring: They allow for real-time tracking of enzyme activity, providing detailed kinetic data.
High Sensitivity: Fluorogenic substrates, in particular, can offer extremely high sensitivity, enabling the detection of very low levels of enzyme activity. thermofisher.com
High-Throughput Screening: Their ease of use and compatibility with microplate formats make them ideal for screening large libraries of potential enzyme inhibitors or activators. aatbio.com
Safety: They provide a safer alternative to radioactive assays.
By using arrays of different chromogenic or fluorogenic substrates, researchers can even create "fingerprints" for different enzymes, aiding in their identification and characterization. researchgate.net The development of substrates like pNP-ADPr has therefore been instrumental in advancing our understanding of enzyme function and in the discovery of new therapeutic agents.
Research Findings on pNP-ADPr
The following table summarizes key research findings related to the use of pNP-ADPr in studying various enzymes.
| Enzyme | Kinetic Parameter | Value | Reference |
|---|---|---|---|
| PARP-1 | Km | 151 µM | aatbio.com |
| Vmax | 1.30 nmol/min/mg | aatbio.com | |
| Tankyrase-1 | Km | 82 µM | aatbio.com |
| Vmax | 18 pmol/min/mg | aatbio.com | |
| VPARP | Km | 46 µM | aatbio.com |
| Vmax | 2 pmol/min/mg | aatbio.com | |
| ARH3 | KM | Similar to O-acetyl-ADP-ribose | nih.gov |
Structure
2D Structure
Eigenschaften
Molekularformel |
C21H24N6Na2O16P2 |
|---|---|
Molekulargewicht |
724.4 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26N6O16P2.2Na/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(30)14(28)11(41-20)5-38-44(34,35)43-45(36,37)39-6-12-15(29)17(31)21(42-12)40-10-3-1-9(2-4-10)27(32)33;;/h1-4,7-8,11-12,14-17,20-21,28-31H,5-6H2,(H,34,35)(H,36,37)(H2,22,23,24);;/q;2*+1/p-2/t11-,12-,14-,15-,16-,17-,20-,21-;;/m1../s1 |
InChI-Schlüssel |
NQOVHENPPPWLBJ-AKTZONNESA-L |
Isomerische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Enzymatic Reaction Mechanisms and Substrate Specificity of Pnp Adpr Disodium
Hydrolytic Cleavage of pNP-ADPr (Disodium)
The utility of pNP-ADPr as a substrate is centered on its enzymatic hydrolysis, a reaction that breaks a specific glycosidic bond within the molecule. This cleavage is catalyzed by enzymes that recognize the ADP-ribose moiety and act upon the linkage connecting it to the p-nitrophenyl group.
The enzymatic hydrolysis of pNP-ADPr results in the cleavage of the bond between the ribose sugar and the p-nitrophenyl group, releasing ADP-ribose and p-nitrophenol. biolog.de In aqueous solution, particularly under the neutral or slightly alkaline pH conditions (pH 8.0) often used in enzyme assays, the released p-nitrophenol is deprotonated to form the p-nitrophenolate anion. biolog.deaatbio.com This anion exhibits a strong absorbance of light at a wavelength of approximately 400-405 nm. aatbio.comphotophysics.com
This property forms the basis of a continuous colorimetric assay. medchemexpress.commedchemexpress.com By monitoring the increase in absorbance at this wavelength over time, researchers can directly quantify the rate of product formation. aatbio.com The slope of this absorbance curve is proportional to the reaction velocity, enabling the real-time study of enzyme kinetics. aatbio.com This method offers significant advantages over discontinuous assays, providing a high-throughput-compatible platform for screening enzyme inhibitors and characterizing enzyme activity. aatbio.com
The glycosidic bond linking the anomeric carbon of the ribose to the p-nitrophenol can exist in two stereoisomeric forms: α or β. Enzymes that process ADP-ribosylation are often highly stereospecific, a trait that extends to their activity on artificial substrates like pNP-ADPr.
Research has shown that enzymes such as PARG and ARH3, which are responsible for degrading poly(ADP-ribose) chains, selectively hydrolyze the α-anomer of pNP-ADPr. nih.gov This preference is consistent with the stereochemistry of their natural substrates, as the ribose-ribose glycosidic bonds within poly(ADP-ribose) are in the α-configuration. nih.gov Similarly, ADP-ribosyl-arginine hydrolases, like ARH1, are also known to be stereospecific, catalyzing the hydrolysis of the α-linkage of arginine-ribose. nih.gov This stereospecificity is a critical factor in enzyme-substrate recognition and catalysis, ensuring that only the correct molecular configurations are processed within cellular pathways.
Kinetic Parameters and Mechanistic Insights from pNP-ADPr (Disodium) Utilization
The use of pNP-ADPr in continuous assays allows for the precise determination of key kinetic parameters that define an enzyme's efficiency and its interactions with substrates and inhibitors. wikipedia.org These parameters are fundamental to understanding the enzyme's catalytic mechanism and its role in biological systems. nih.gov
The Michaelis-Menten model is a cornerstone of enzyme kinetics. wikipedia.org The Michaelis-Menten constant (K_m) represents the substrate concentration at which the reaction rate is half of its maximum value (V_max). wikipedia.orgsigmaaldrich.com It is often used as an indicator of the affinity of an enzyme for its substrate, with a lower K_m value generally suggesting tighter binding. sigmaaldrich.com The maximum velocity (V_max) is the rate of the reaction when the enzyme is fully saturated with the substrate and is proportional to the enzyme concentration. jackwestin.com
Using pNP-ADPr as a substrate, researchers have determined these kinetic parameters for several PARP enzymes. aatbio.com The data reveal distinct differences in how these enzymes utilize the substrate, reflecting variations in their active site architecture and catalytic efficiency.
| Enzyme | K_m (μM) | V_max (nmol·min⁻¹·mg⁻¹) | Reference |
|---|---|---|---|
| PARP-1 | 151 | 1.30 | aatbio.com |
| Tankyrase-1 | 82 | 0.018 | aatbio.com |
| VPARP (PARP-4) | 46 | 0.002 | aatbio.com |
This interactive table summarizes the reported Michaelis-Menten constants (K_m) and maximum velocities (V_max) for different Poly(ADP-ribose) polymerase (PARP) family enzymes with pNP-ADPr as the substrate.
The pNP-ADPr assay system is also invaluable for evaluating the potency of enzyme inhibitors. The inhibition constant (K_i) is a measure of an inhibitor's affinity for an enzyme; it represents the concentration of inhibitor required to produce 50% inhibition. sigmaaldrich.com To determine the K_i, substrate-velocity curves are measured in the presence of various concentrations of the potential inhibitor. graphpad.com
For a competitive inhibitor, which binds to the same active site as the substrate, its presence increases the apparent K_m of the substrate without affecting V_max. graphpad.com The K_i can be calculated from the measured IC₅₀ value (the concentration of inhibitor that causes 50% inhibition at a specific substrate concentration) and the K_m of the substrate using the Cheng-Prusoff equation. sigmaaldrich.com This approach has been used to assess the selectivity of inhibitors, such as demonstrating the selective inhibition of ARH3 over PARG by ADP-ribosylated arginine. nih.gov
Interactions with Poly(ADP-Ribose) Glycohydrolase (PARG) Family Enzymes
PARG is the primary enzyme responsible for the degradation of PAR chains in cells. It functions as both an endo- and exoglycosidase, breaking down the ribose-ribose bonds within the polymer to release ADP-ribose units. uniprot.org However, it is unable to cleave the final ADP-ribose moiety linked to the protein. uniprot.org
The single human PARG gene gives rise to several isoforms through alternative splicing, which localize to different cellular compartments. uniprot.orgnih.gov For instance, the full-length hPARG111 is found in the nucleus, while shorter isoforms like hPARG102 and hPARG99 are cytoplasmic. nih.gov These isoforms are responsible for the majority of PARG activity within the cell. nih.gov
pNP-ADPr is recognized and processed by human PARG, making it a useful tool for in vitro kinetic studies. nih.gov The enzymatic hydrolysis of the phenolic glycoside bond in pNP-ADPr allows for continuous monitoring of PARG activity. nih.gov Studies have shown that human PARG selectively hydrolyzes the α anomer of pNP-ADPr over the β anomer, which is consistent with the stereochemistry of its natural substrate, PAR. nih.gov
PARG orthologs from different species also exhibit activity towards pNP-ADPr. The PARG from the thermophilic bacterium Thermus thermophilus (TtPARG) has been shown to effectively hydrolyze pNP-ADPr. nih.gov This makes TtPARG a useful model enzyme for structural and functional studies of PARG activity.
In Drosophila melanogaster, a single PARG ortholog (dParg) is crucial for regulating processes such as the DNA damage response and transcription. nih.govmdpi.com While specific kinetic data for dParg with pNP-ADPr is not detailed in the provided context, the functional conservation of PARG enzymes across species suggests that dParg would also recognize and process this substrate. nih.govmdpi.com Interestingly, Drosophila lacks an ARH3 ortholog, implying that dParg may have a broader role in ADP-ribosylation reversal in this organism, potentially including the removal of serine-linked mono-ADP-ribose. researchgate.net
PARG enzymes specifically hydrolyze the (1''→2') ribose-ribose glycosidic bonds that link ADP-ribose units together in a polymer. d-nb.infonih.gov PARG can act as both an exoglycosidase, removing the terminal ADP-ribose unit, and an endoglycosidase, cleaving internal bonds within the PAR chain. uniprot.org However, a key limitation of PARG is its inability to hydrolyze the final ester bond that connects the ADP-ribose chain to the acceptor protein. uniprot.org This results in the persistence of mono-ADP-ribosylated proteins after PARG activity.
Interactions with ADP-Ribosylhydrolase 3 (ARH3)
ARH3 is another important ADP-ribosylhydrolase that contributes to the turnover of PAR in cells. d-nb.infonih.gov Unlike PARG, ARH3 has a distinct structure and can hydrolyze both poly(ADP-ribose) and mono(ADP-ribose) modifications. elifesciences.orgnih.gov
ARH3 demonstrates catalytic activity towards pNP-ADPr, making this compound a useful substrate for characterizing ARH3 function in vitro. invivochem.comscientist.comnih.gov Kinetic analyses have been performed to determine the Michaelis-Menten parameters for human ARH3 with pNP-ADPr. nih.gov
Below is a table summarizing the kinetic parameters of human ARH3 and T. thermophilus PARG with pNP-ADPr.
| Enzyme | Substrate | KM (μM) | Vmax (μmol/min/mg) |
| hARH3 | pNP-ADPr | 3.2 ± 0.6 | 1.7 ± 0.1 |
| TtPARG | pNP-ADPr | 210 ± 10 | 16.9 ± 0.5 |
| Data sourced from a study on monitoring poly(ADP-ribosyl)glycohydrolase activity. nih.gov |
As shown in the table, human ARH3 exhibits a much lower KM value for pNP-ADPr compared to TtPARG, indicating a higher affinity for this substrate. nih.gov Similar to PARG, ARH3 selectively hydrolyzes the α anomer of pNP-ADPr. nih.gov The catalytic activity of ARH3 is dependent on the presence of magnesium ions, and mutations in the metal-coordinating residues, such as D77N and D78N, abolish its hydrolytic activity. elifesciences.org
A critical and specific function of ARH3 is the reversal of serine-ADP-ribosylation. nih.govnih.govelifesciences.org In response to DNA damage, PARP1, in complex with HPF1, catalyzes the addition of ADP-ribose to serine residues on target proteins, including histones. researchgate.netnih.gov This modification is a key signaling event in the DNA damage response. frontiersin.org
While PARG can degrade the poly(ADP-ribose) chains extending from the initial serine modification, it cannot cleave the serine-ADP-ribose bond itself. frontiersin.org ARH3 has been identified as the primary enzyme responsible for hydrolyzing this specific linkage, thereby completing the removal of the ADP-ribosylation signal. elifesciences.orgnih.govnih.gov The absence of ARH3 leads to the persistence of serine-ADP-ribosylation after DNA damage. nih.govnih.gov This specialized role highlights the importance of ARH3 in regulating the dynamics of this particular post-translational modification.
Interactions with Poly(ADP-Ribose) Polymerase (PARP) Enzymes
p-Nitrophenyl-ADP-ribose (pNP-ADPr) is a chromogenic analog of ADP-ribose (ADPr) that serves as a valuable tool in studying enzymes involved in ADP-ribosylation signaling. While it is primarily characterized as a colorimetric substrate for Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3), its utility extends to the investigation of Poly(ADP-Ribose) Polymerase (PARP) enzymes. medchemexpress.com PARPs are a family of enzymes that catalyze the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins, a post-translational modification known as ADP-ribosylation. termedia.plnih.govresearchgate.net This process is fundamental to numerous cellular functions, including DNA repair, gene expression, and cell death signaling. termedia.plresearchgate.net
pNP-ADPr (Disodium) as a Substrate in PARP Activity Assays
The enzymatic activity of PARPs is a critical area of research, particularly in the context of DNA damage response and cancer therapeutics. biorxiv.org Assays to measure PARP activity often rely on the detection of the product, poly(ADP-ribose) (PAR), or the consumption of the substrate, NAD+. biorxiv.orgbiorxiv.org The use of chromogenic substrates like pNP-ADPr offers a potential alternative or complementary method for studying the broader landscape of ADP-ribose metabolism, which is intrinsically linked to PARP activity. Although primarily used to measure the activity of hydrolases that break down ADP-ribose linkages, pNP-ADPr can be employed in research concerning PARP enzymes. medchemexpress.com
Evaluation of Specific PARP Isoforms (e.g., PARP1, PARP2, PARP14, Tankyrase-1)
The PARP family consists of 17 members with diverse structures and functions. nih.gov The most studied isoforms include PARP1 and PARP2, which are activated by DNA breaks and play a central role in DNA repair. researchgate.net PARP14 is a mono-ADP-ribosyl transferase involved in immunity and transcription, which possesses both transferase and hydrolase activities. nih.gov Tankyrase-1 and its homolog Tankyrase-2 are PARPs that regulate telomere length, Wnt/β-catenin signaling, and other cellular processes. researchgate.netnih.gov
While extensive research has been conducted on the substrate specificity and activity of these PARP isoforms using the natural substrate NAD+ and its analogs, specific studies detailing the direct interaction or enzymatic processing of pNP-ADPr by PARP1, PARP2, PARP14, or Tankyrase-1 are not extensively documented in the available literature. Research has focused on developing NAD+ analogs with enhanced specificity for certain PARP isoforms, such as PARP1, to better probe their biological functions. rsc.org The evaluation of pNP-ADPr as a direct substrate or inhibitor for these specific PARP isoforms remains an area for further investigation.
Interactions with Macrodomain-Containing Proteins
Macrodomains are evolutionarily conserved protein modules that recognize and bind ADP-ribose and its derivatives. nih.govnih.gov They function as "readers" of ADP-ribosylation, translating the modification into downstream cellular signals, and some also act as "erasers" by hydrolyzing the ADP-ribose modification. luxembourg-bio.comnih.govnih.gov These domains are found in all kingdoms of life and in some viruses, where they can counteract host antiviral responses. researchgate.netmdpi.com Recent studies have highlighted pNP-ADPr as a potent binder for certain macrodomains. researchgate.net
Binding Affinity and Specificity with SARS-CoV-2 Macro1
The macrodomain of the SARS-CoV-2 non-structural protein 3 (Nsp3), known as Macro1, is essential for viral replication and is considered a target for antiviral drug development. nih.gov Research has shown that pNP-ADPr is a surprisingly potent binder of SARS-CoV-2 Macro1. researchgate.net In a fluorescence polarization assay, pNP-ADPr exhibited an IC₅₀ value of 0.37 µM, making it approximately 40-fold more potent than the natural ligand, ADP-ribose (ADPr). researchgate.net This makes pNP-ADPr one of the strongest known binders for SARS-CoV-2 Macro1. researchgate.net The high binding affinity suggests that the p-nitrophenyl group engages in favorable interactions within the macrodomain's binding pocket. researchgate.net
| Compound | IC₅₀ (µM) | Fold Potency vs. ADPr |
|---|---|---|
| ADPr | 15 µM (approx.) | 1 |
| pNP-ADPr | 0.37 µM | ~40 |
| TFMU-ADPr | 0.59 µM | ~25 |
Data sourced from a fluorescence polarization assay. IC₅₀ values are reported as mean ± SEM. researchgate.net
Comparative Macrodomain Binding Profiles of ADPr Analogs
The enhanced binding affinity of pNP-ADPr is not universal across all macrodomains, indicating a degree of specificity. When tested against other human macrodomains, the potency of pNP-ADPr was found to be similar to that of ADPr for most, with a notable exception being MacroD2. researchgate.net For MacroD2, both pNP-ADPr and another analog, TFMU-ADPr, demonstrated a more than 10-fold increase in activity compared to ADPr. researchgate.net This suggests that specific structural features of the SARS-CoV-2 Macro1 and human MacroD2 binding pockets can accommodate the p-nitrophenyl and trifluoromethyl-umbelliferyl groups to form stronger interactions than those with the natural ribose moiety of ADPr. researchgate.net
| Macrodomain | Fold Decrease in IC₅₀ (Increased Potency) |
|---|---|
| SARS-CoV-2 Macro1 | ~40 |
| MacroD2 | >10 |
| Other tested macrodomains | ~1 (Similar to ADPr) |
This table illustrates the preferential binding of pNP-ADPr to specific macrodomains. researchgate.net
Potential Interactions with Other ADP-Ribose Metabolizing Enzymes (e.g., NUDIX Hydrolases, Sirtuins)
Beyond PARPs and macrodomains, the metabolism of ADP-ribose involves other key enzyme families, including NUDIX hydrolases and sirtuins.
NUDIX Hydrolases: The NUDIX (Nucleoside Diphosphate (B83284) linked to moiety X) hydrolase superfamily comprises enzymes that catalyze the hydrolysis of a wide range of nucleoside diphosphate derivatives, including free ADP-ribose. researchgate.net Certain NUDIX enzymes, such as NUDT5, are known to break down free ADPr into ribose-5-phosphate (B1218738) and AMP, thereby regulating cellular levels of free ADPr. researchgate.netnih.gov Some studies have explored whether NUDIX hydrolases can process protein-conjugated ADP-ribose. The results indicate that canonical NUDIX ADPrases are generally ineffective at hydrolyzing ADP-ribose when it is attached to a protein. nih.govresearchgate.net While human NUDT16 has been shown to process protein ADP-ribosylation into a ribose-5'-phosphate tag, direct studies on the interaction between pNP-ADPr and any NUDIX hydrolase have not been reported in the provided literature. unina.it Given their role in metabolizing free ADPr, it is conceivable that NUDIX enzymes could potentially hydrolyze pNP-ADPr if it were released from a protein, but this remains speculative.
Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in metabolism, stress responses, and aging. termedia.plresearchgate.net The activity of sirtuins is intricately linked with that of PARPs, as both enzyme families consume the same substrate, NAD+. nih.govnih.gov This competition for NAD+ creates a crosstalk between these two pathways; for instance, hyperactivation of PARP1 can deplete cellular NAD+ pools, thereby inhibiting sirtuin activity. nih.gov Some sirtuins also exhibit mono(ADP-ribosyl)transferase activity. termedia.pl However, the relationship between sirtuins and ADP-ribose signaling is primarily centered on the regulation and consumption of NAD+. There is currently no direct evidence from the provided sources to suggest that pNP-ADPr interacts with or is a substrate for sirtuin enzymes.
Applications of Pnp Adpr Disodium As a Research Tool
Development of Continuous Enzyme Activity Assays
pNP-ADPr has been instrumental in creating the first continuous activity assays for key enzymes such as Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3). targetmol.commedchemexpress.commedchemexpress.cominvivochem.commedchemexpress.com These enzymes are critical "erasers" in the post-translational modification process of ADP-ribosylation, which is regulated by "writer" enzymes like poly(ADP-ribose) polymerases (PARPs). nih.gov The continuous nature of these assays, enabled by pNP-ADPr, offers significant advantages over older, discontinuous methods that often relied on radioisotopes. nih.gov
Spectrophotometric Measurement of p-Nitrophenol Release
The fundamental principle behind the use of pNP-ADPr in continuous assays is the enzymatic hydrolysis of the glycosidic bond between ADP-ribose and p-nitrophenol (pNP). nih.gov When an enzyme like PARG or ARH3 cleaves this bond, it releases pNP. caymanchem.com The released pNP, in its phenolate (B1203915) form under appropriate pH conditions, is a chromophore with a distinct yellow color. nih.govscielo.sa.cr This allows for the continuous monitoring of the enzymatic reaction by measuring the increase in absorbance of light, typically at a wavelength of 405 nm. aatbio.comnih.gov
The rate of the increase in absorbance is directly proportional to the rate of the enzymatic reaction, enabling the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). aatbio.com For instance, with pNP-ADPr as a substrate, kinetic parameters have been determined for human PARG and ARH3. nih.gov This spectrophotometric method is straightforward and can be adapted for use in standard laboratory equipment like microplate readers, making it suitable for a variety of research applications. scielo.sa.crdepauw.edu
Fluorometric Detection Methods
While spectrophotometric detection using pNP-ADPr is effective, fluorometric methods offer enhanced sensitivity. nih.gov This is particularly advantageous when working with low enzyme concentrations or when screening for subtle changes in enzyme activity. In a fluorometric approach, a fluorescent analogue of pNP-ADPr is used. For example, a related substrate, TFMU-ADPr, which releases the fluorophore 4-(trifluoromethyl)umbelliferone upon cleavage, was developed for applications requiring greater sensitivity. nih.gov
Another fluorometric strategy involves coupling the enzymatic reaction to a secondary reaction that produces a fluorescent signal. For instance, the product of the primary reaction can be converted into a fluorescent compound, allowing for indirect but highly sensitive measurement of the initial enzyme's activity. nih.govassaygenie.com These fluorometric assays, while sometimes more complex to set up, provide a powerful alternative for detecting low levels of enzyme activity and are well-suited for high-throughput applications. mdpi.comresearchgate.net
Utility in High-Throughput Screening (HTS) for Enzyme Modulators
The continuous and easily detectable nature of assays using pNP-ADPr makes them highly amenable to high-throughput screening (HTS). nih.govbiocompare.comnih.gov HTS allows for the rapid testing of large libraries of chemical compounds to identify potential inhibitors or activators of a target enzyme. The ability to perform these assays in a multi-well plate format significantly accelerates the drug discovery process. biocompare.com
Screening for PARG Inhibitors
pNP-ADPr is a key reagent in HTS campaigns aimed at discovering inhibitors of PARG. targetmol.commedchemexpress.com As PARG is a crucial enzyme in DNA repair and other cellular processes, its inhibitors are of great interest as potential therapeutic agents, particularly in oncology. researchgate.net In a typical HTS setup, the PARG enzyme is incubated with pNP-ADPr and a compound from a chemical library. A decrease in the rate of pNP release, as measured by absorbance, indicates that the compound is inhibiting PARG activity. medchemexpress.com This allows for the efficient identification of lead compounds that can be further investigated and optimized.
Screening for ARH3 Modulators
Similarly, pNP-ADPr is used to screen for modulators of ARH3. targetmol.comaatbio.com ARH3 is another important ADP-ribosyl hydrolase, and understanding its regulation is crucial for various areas of biological research. nih.gov The continuous assay with pNP-ADPr provides a robust platform for identifying compounds that either inhibit or enhance ARH3 activity. This is achieved by monitoring changes in the rate of pNP production in the presence of test compounds.
Screening for PARP Modulators
While pNP-ADPr is a substrate for "eraser" enzymes like PARG and ARH3, it can also be utilized in assays to screen for modulators of "writer" enzymes, the PARPs. nih.govmedchemexpress.eu In this context, pNP-ADPr can be used in coupled enzyme assays or as a competitive inhibitor in binding assays. aatbio.combiolog.de For example, a decrease in the binding of a fluorescently labeled PARP substrate in the presence of a test compound could indicate that the compound is a potential PARP modulator. The development of robust HTS assays for PARP inhibitors is of significant interest due to their established role in cancer therapy. nih.gov
Data Tables
Table 1: Enzymes Assayed Using pNP-ADPr (Disodium)
| Enzyme | Abbreviation | Function | Assay Type |
|---|---|---|---|
| Poly(ADP-ribose) glycohydrolase | PARG | "Eraser" - Hydrolyzes poly(ADP-ribose) | Continuous Spectrophotometric/Fluorometric |
| ADP-ribosyl hydrolase 3 | ARH3 | "Eraser" - Hydrolyzes ADP-ribose | Continuous Spectrophotometric/Fluorometric |
Table 2: Kinetic Parameters Determined Using pNP-ADPr
| Enzyme | Km (µM) | Vmax | Source |
|---|---|---|---|
| PARP-1 | 151 | 1.30 nmol/min/mg | aatbio.com |
| Tankyrase-1 | 82 | 18 pmol/min/mg | aatbio.com |
Investigation of Protein-ADP-Ribose Interactions
The ability of pNP-ADPr (disodium) to mimic the natural substrate, ADP-ribose (ADPr), allows for its use in various assays to probe the interactions between proteins and this crucial signaling molecule.
ADP-ribose-binding domains (ARBDs) are specialized protein modules that recognize and bind to ADPr, thereby translating the signal of ADP-ribosylation into downstream cellular responses. pNP-ADPr (disodium) has proven to be an effective ligand in binding assays designed to identify and characterize inhibitors of these domains, particularly macrodomains.
A notable example is the development of a fluorescence polarization (FP) assay for viral and human macrodomains. In a study focused on identifying inhibitors for the SARS-CoV-2 macrodomain (Macro1), pNP-ADPr was unexpectedly found to be a highly potent binder. benchchem.comnih.gov This assay utilized a fluorescently labeled ADPr derivative (TAMRA-ADPr) as a tracer. The binding of this tracer to a macrodomain results in a high FP signal. When an unlabeled competitor, such as pNP-ADPr, is introduced, it displaces the tracer, leading to a decrease in the FP signal. This displacement allows for the determination of the competitor's binding affinity, typically expressed as an IC50 value (the concentration of the inhibitor required to reduce the tracer's binding by 50%).
The research revealed that pNP-ADPr binds to the SARS-CoV-2 Macro1 with an IC50 of 0.37 µM, making it approximately 40 times more potent than ADPr itself. nih.gov This enhanced affinity is attributed to the bulky p-nitrophenyl group at the C1" position of the ribose, which appears to make favorable interactions within the macrodomain's binding pocket. benchchem.comacs.org The potency of pNP-ADPr was also evaluated against other macrodomains, demonstrating its utility as a broad-spectrum tool for studying this class of ARBDs. nih.govacs.org For instance, both pNP-ADPr and the related fluorogenic substrate TFMU-ADPr showed a more than 10-fold increase in activity over ADPr for the human macrodomain MacroD2. nih.govacs.org
Interactive Data Table: Binding Affinity of pNP-ADPr and Related Compounds to Macrodomains
| Compound | Target Macrodomain | IC50 (µM) | Fold Decrease in IC50 vs. ADPr | Reference |
| pNP-ADPr | SARS-CoV-2 Macro1 | 0.37 | ~40 | nih.gov |
| TFMU-ADPr | SARS-CoV-2 Macro1 | 0.59 | ~25 | nih.gov |
| ADPr | SARS-CoV-2 Macro1 | ~15 | 1 | nih.gov |
| pNP-ADPr | Human MacroD2 | Potent Binder | >10 | nih.govacs.org |
| TFMU-ADPr | Human MacroD2 | Potent Binder | >10 | nih.govacs.org |
Understanding the precise three-dimensional interactions between an enzyme and its substrate is fundamental to elucidating its catalytic mechanism and for the rational design of inhibitors. While a crystal structure of an enzyme in complex with pNP-ADPr has not been explicitly reported, studies with the structurally similar fluorogenic analog, TFMU-ADPr, provide significant insights.
The crystal structure of the SARS-CoV-2 Macro1 in complex with TFMU-ADPr has been resolved. benchchem.comresearchgate.net This structure reveals how the trifluoromethyl umbelliferone (B1683723) (TFMU) moiety, attached at the same C1" position as the p-nitrophenyl group in pNP-ADPr, contributes to the high binding affinity. benchchem.com The aromatic ring of the TFMU group engages in hydrophobic interactions with amino acid residues within the binding pocket, such as Ile131, Gly46, and Gly47. researchgate.net These structural data suggest that the p-nitrophenyl group of pNP-ADPr likely occupies the same pocket and forms similar stabilizing interactions, explaining its potent binding. Such structural insights are invaluable for the structure-based design of more potent and selective inhibitors for these enzymes.
Elucidation of Cellular ADP-Ribosylation Dynamics in In Vitro and Cell-Based Models
pNP-ADPr (disodium) was initially designed as a chromogenic substrate to monitor the activity of ADP-ribosyl hydrolases, the "eraser" enzymes that remove ADPr modifications. medchemexpress.commedchemexpress.comtargetmol.com This application has been extended from purified enzyme systems to more complex cellular models.
The primary application of pNP-ADPr is in continuous colorimetric assays for measuring the activity of poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3). medchemexpress.commedchemexpress.comtargetmol.com The enzymatic hydrolysis of the glycosidic bond in pNP-ADPr releases p-nitrophenolate, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. nih.gov
This assay allows for the determination of key kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), for these hydrolases. nih.gov For instance, the K_m of human ARH3 for pNP-ADPr was found to be 3.2 µM, indicating a high affinity of the enzyme for this substrate. nih.gov These assays are not only performed with purified enzymes but can also be adapted for use with whole-cell lysates, enabling the measurement of total ADP-ribosyl hydrolase activity within a cellular context. benchchem.com This is particularly useful for screening potential inhibitors of these enzymes in a more physiologically relevant environment. benchchem.comnih.gov
Interactive Data Table: Kinetic Parameters of ADP-Ribosyl Hydrolases with pNP-ADPr
| Enzyme | Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference |
| Human ARH3 | pNP-ADPr | 3.2 ± 0.6 | 1.7 ± 0.1 | nih.gov |
| T. thermophila PARG | pNP-ADPr | 210 ± 10 | 16.9 ± 0.5 | nih.gov |
Furthermore, the ability of pNP-ADPr to inhibit the hydrolysis of ADPr by enzymes like SARS-CoV-2 Macro1 and human MacroD1 in cell lysates has been demonstrated. acs.org This inhibitory action can be used as a tool to probe the consequences of blocking specific ADPr "erasers" within a cellular extract, helping to elucidate their roles in signaling cascades.
Cells respond to various stressors, such as oxidative and genotoxic stress, by rapidly increasing the synthesis of poly(ADP-ribose) (PAR). biorxiv.orgmdpi.com This is followed by a dynamic degradation phase mediated by hydrolases like PARG and ARH3. nih.govelifesciences.org Deficiencies in the degradation of ADPr can be as detrimental as the inability to synthesize it, highlighting the importance of the entire metabolic cycle in the stress response. nih.gov
The use of pNP-ADPr in assays with lysates from stressed cells allows for the investigation of how different stressors modulate the activity of ADP-ribosyl hydrolases. For example, studies have shown that in response to H₂O₂-induced oxidative stress, there is a strong induction of ADPr. biorxiv.orgmdpi.com By measuring the hydrolase activity in lysates from these cells using pNP-ADPr, researchers can determine if the stress condition alters the cell's capacity to degrade ADPr. This provides insights into the regulatory mechanisms that balance the "writing" and "erasing" of this critical post-translational modification during the cellular stress response.
Methodological Advances Enabled by Pnp Adpr Disodium
Spectroscopic and Spectrophotometric Techniques for Quantificationcore.ac.ukresearchgate.net
The quantification of enzymatic activity using pNP-ADPr relies on detecting the cleavage product, p-nitrophenol (pNP). UV-visible spectrophotometry is a primary technique for this purpose due to its simplicity, speed, and the low cost of the required instrumentation. nih.govscienceopen.com
Enzymatic hydrolysis of the glycosidic bond in pNP-ADPr releases pNP, a chromophore that can be readily detected. core.ac.uknih.gov The absorbance wavelength used for detection depends on the pH of the solution. Under alkaline conditions, pNP exists as the p-nitrophenolate ion, which is yellow and exhibits a strong absorbance maximum around 400-420 nm. researchgate.netscribd.comrsc.org Conversely, under acidic conditions, the compound is colorless and has a characteristic UV absorption peak at approximately 317 nm. researchgate.netnih.govscienceopen.com This pH-dependent spectral shift is a critical consideration in assay design. For many enzyme activity assays, the reaction is stopped by adding a basic solution (e.g., sodium carbonate), which both halts the enzymatic reaction and shifts the pNP to its colored form for reliable measurement. rsc.org The increase in absorbance at the chosen wavelength is directly proportional to the amount of pNP produced, providing a continuous measure of enzyme activity. nih.gov
To accurately quantify the amount of pNP produced during an enzymatic reaction, a calibration or standard curve is essential. depauw.edu This is constructed by preparing a series of standard solutions with known concentrations of pNP and measuring their corresponding absorbance values at a fixed wavelength. scribd.comdepauw.edu The plot of absorbance versus concentration should yield a straight line that follows the Beer-Lambert law, confirming a linear relationship between absorbance and concentration within a specific range. nih.govscribd.com
The resulting linear regression equation from the standard curve is then used to calculate the concentration of pNP generated in the actual enzyme assay samples from their measured absorbance values. chegg.com For example, a standard curve might be generated using pNP concentrations ranging from 0 to 100 nmol, with absorbance measured at 410 nm. chegg.com
Below is an example of data used to generate a p-nitrophenol standard curve.
| Amount of p-Nitrophenol (nmol) | Absorbance at 410 nm |
|---|---|
| 0 | 0.000 |
| 12.5 | 0.208 |
| 25 | 0.410 |
| 50 | 0.808 |
| 100 | 1.502 |
Chromatographic Methods for Product Analysiswiley.com
While spectrophotometry is excellent for quantifying the rate of pNP production, chromatographic methods provide a more detailed analysis by physically separating the reaction components.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of enzymatic reactions involving pNP-ADPr. wiley.com In a typical reversed-phase HPLC setup, the reaction mixture is injected into the system, and its components are separated based on their polarity. The substrate, pNP-ADPr, and the products, ADP-ribose and pNP, have different chemical properties and will therefore elute from the chromatography column at different times, known as retention times.
This separation allows for the simultaneous quantification of the decrease in the substrate (pNP-ADPr) and the increase in the products over time. This method is highly specific and can resolve the substrate and products from other components in a complex mixture, such as cell lysate. nih.gov While early methods for analyzing related compounds sometimes required complex steps, modern enzymatic HPLC methods offer high precision for determining various forms of molecules in a sample. foodandnutritionresearch.net
Mass Spectrometry (MS) in Enzymatic Reaction Analysisbiorxiv.org
Mass spectrometry is an indispensable tool for the unambiguous identification of molecules by measuring their mass-to-charge ratio.
In the context of pNP-ADPr, mass spectrometry (MS) is used to definitively confirm the identity of the products resulting from enzymatic cleavage. Following the enzymatic reaction, the sample can be introduced into a mass spectrometer. The instrument will detect ions corresponding to the exact molecular weights of the expected products: p-nitrophenol and ADP-ribose. This analysis provides conclusive evidence that the enzyme is cleaving pNP-ADPr at the expected glycosidic bond. This technique is particularly crucial when characterizing the activity of a novel enzyme or when screening for inhibitors, as it validates that the observed spectrophotometric signal is indeed from the correct biochemical reaction. Mass spectrometry analysis has been successfully used to characterize ADP-ribosylated molecules and their fragments in complex biological samples. biorxiv.org
Quantitative Analysis of Substrate Turnover
The primary utility of pNP-ADPr (disodium) is as a tool for the continuous, real-time monitoring of substrate turnover by ADP-ribosyl glycohydrolases. medchemexpress.comtargetmol.com It is a colorimetric substrate designed to mimic the natural substrate of enzymes like Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3). medchemexpress.comnih.gov The enzymatic reaction involves the hydrolysis of the glycosidic bond linking ADP-ribose to the p-nitrophenol (pNP) moiety. nih.gov The release of the pNP chromophore, which absorbs light at 405 nm, allows for the direct and continuous spectrophotometric measurement of enzymatic activity. acs.org The rate of increase in absorbance is directly proportional to the rate of substrate turnover, enabling precise kinetic characterization.
This method provides a significant advantage over older, discontinuous assays that often relied on radioisotopic labeling. nih.gov The use of pNP-ADPr (disodium) has facilitated the straightforward determination of key Michaelis-Menten kinetic parameters for these enzymes. nih.gov
Detailed research has quantified the kinetic parameters for human PARG and ARH3 using pNP-ADPr, as summarized in the table below.
| Enzyme | Substrate | K_M (μM) | k_cat (min⁻¹) |
|---|---|---|---|
| Human PARG | pNP-ADPr | 38.2 | 12.4 |
| Human ARH3 | pNP-ADPr | 72.5 | 14.8 |
Biophysical Techniques for Interaction Characterization
While pNP-ADPr (disodium) is primarily a substrate for measuring enzymatic activity, its utility is magnified when combined with biophysical techniques that characterize the molecular interactions of the same enzymes with other molecules, such as inhibitors. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful methods used to study the binding of potential drug candidates to target enzymes like PARG. plos.org The data from these techniques provide crucial information on binding thermodynamics and kinetics, which, when paired with the functional data from pNP-ADPr-based assays, creates a comprehensive understanding of a compound's mechanism of action.
Isothermal Titration Calorimetry (ITC) for Thermodynamics of Binding
Isothermal Titration Calorimetry (ITC) is a gold-standard technique for directly measuring the heat released or absorbed during a binding event between two molecules in solution. researchgate.netnih.gov This allows for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. researchgate.net In the context of PARG research, ITC is employed to characterize the direct binding of a novel small-molecule inhibitor to the enzyme's catalytic domain. nih.govvirginia.edu This confirms that the compound physically interacts with the target and provides insight into the forces driving the binding event. The functional consequence of this binding, i.e., the inhibition of enzymatic activity, can then be quantified using the pNP-ADPr (disodium) assay.
For instance, the binding of the PARG inhibitor COH34 to the enzyme's catalytic domain was characterized using ITC, providing a detailed thermodynamic profile of the interaction.
| Parameter | Value |
|---|---|
| Binding Affinity (K_d) | 60 nM |
| Stoichiometry (n) | ~1 |
| Enthalpy (ΔH) | -12.5 kcal/mol |
| Entropy (TΔS) | -2.7 kcal/mol |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. researchgate.net It provides detailed kinetic information by measuring the rates of association (k_on) and dissociation (k_off) of a ligand (e.g., an inhibitor) binding to an immobilized protein (e.g., PARG). reactionbiology.com The ratio of these rates determines the equilibrium dissociation constant (K_d), providing a measure of binding affinity. acs.org SPR is particularly valuable for ranking compounds and understanding how long an inhibitor remains bound to its target. The development of PARG inhibitors has been significantly aided by SPR, which confirms high-affinity binding to the enzyme. plos.orgaacrjournals.org This biophysical data complements the enzymatic inhibition data obtained from pNP-ADPr assays, confirming that potent binders are also effective functional inhibitors.
The binding kinetics of the PARG inhibitor PDD00017273 to full-length PARG serve as a clear example of data obtained through SPR analysis.
| Parameter | Value |
|---|---|
| k_on (1/Ms) | 1.13 x 10⁵ |
| k_off (1/s) | 1.51 x 10⁻³ |
| Binding Affinity (K_d) | 13.4 nM |
Development of Coupled Enzyme Assays
The simplicity and continuous nature of the assay using pNP-ADPr (disodium) make it highly suitable for integration into more complex assay systems, including coupled enzyme assays and high-throughput screening (HTS) platforms.
Integration of pNP-ADPr (Disodium) in Multi-Enzyme Systems
pNP-ADPr (disodium) has proven effective for monitoring enzyme activity not just with purified recombinant proteins, but also within the complex environment of a multi-enzyme system like whole-cell lysate. nih.gov This is a significant advance, as it allows researchers to study enzyme activity in a more physiologically relevant context. For example, by using pNP-ADPr (disodium) with lysates from cells where specific enzymes have been knocked out, it is possible to attribute enzymatic activity to a particular hydrolase, such as ARH3, and to differentiate it from PARG activity by using selective inhibitors. nih.gov
Furthermore, the assay's robustness has been leveraged in the development of high-throughput screening (HTS) campaigns to identify novel inhibitors of enzymes like PARG. researchgate.net In such a setup, the PARG enzyme and the pNP-ADPr (disodium) substrate are incubated with a library of thousands of small molecules. A compound that inhibits PARG will prevent the hydrolysis of pNP-ADPr, resulting in no color change. This "on/off" signal is easily automated and allows for the rapid identification of potential inhibitor hits, which can then be further characterized using the biophysical methods described above. researchgate.netnih.gov This integration into HTS pipelines accelerates the early stages of drug discovery.
Comparative Studies and Future Directions for Pnp Adpr Disodium Research
Comparison with Other Chromogenic and Fluorescent ADP-Ribose Substrates (e.g., TFMU-ADPr)
The study of poly(ADP-ribose) glycohydrolases (PARGs) and other ADP-ribosyl hydrolases has been significantly advanced by the development of synthetic substrates that produce a detectable signal upon enzymatic cleavage. medchemexpress.comtargetmol.cominvivochem.commedchemexpress.commedchemexpress.euglpbio.comglpbio.commedchemexpress.com Among these, pNP-ADPr was one of the first colorimetric substrates developed for continuous monitoring of PARG and ADP-ribosyl hydrolase 3 (ARH3) activity. medchemexpress.comtargetmol.cominvivochem.commedchemexpress.comglpbio.comglpbio.commedchemexpress.com However, the quest for greater sensitivity and specificity has led to the creation of fluorescent substrates like (5-(trifluoromethyl)-2-furyl)-ADP-ribose (TFMU-ADPr). medchemexpress.commedchemexpress.combenchchem.combiorbyt.comambeed.cnmedchemexpress.com
TFMU-ADPr is a fluorogenic substrate that, upon hydrolysis by enzymes like PARG, releases a fluorophore, enabling highly sensitive detection of enzyme activity. medchemexpress.commedchemexpress.combenchchem.combiorbyt.comambeed.cnmedchemexpress.com This substrate has demonstrated excellent reactivity and stability, making it a versatile tool for in vitro assays and for screening small-molecule inhibitors of ADP-ribosyl catabolic enzymes. medchemexpress.commedchemexpress.combiorbyt.comambeed.cnmedchemexpress.com Recent studies have also identified both pNP-ADPr and TFMU-ADPr as potent binders of the SARS-CoV-2 macrodomain, highlighting their broader utility in studying ADP-ribose binding proteins. nih.gov
The primary advantage of pNP-ADPr lies in its simplicity as a colorimetric substrate, allowing for straightforward, continuous monitoring of enzyme activity by measuring the release of p-nitrophenol at 405 nm. caymanchem.com This makes it a valuable tool for initial kinetic studies and for enzymes that exhibit robust activity. targetmol.cominvivochem.commedchemexpress.com However, a significant limitation of pNP-ADPr is its relatively low sensitivity, which can be a drawback when working with low-abundance enzymes or in complex biological mixtures where background absorbance can interfere with the signal. benchchem.com
In contrast, fluorescent substrates like TFMU-ADPr offer a significant increase in sensitivity. benchchem.com The release of the fluorophore upon enzymatic cleavage provides a much stronger signal compared to the chromogenic change of pNP-ADPr, allowing for the detection of lower levels of enzymatic activity. benchchem.com This heightened sensitivity makes TFMU-ADPr particularly well-suited for high-throughput screening (HTS) applications and for studying enzyme kinetics in more detail, especially in cell lysates where enzyme concentrations may be low. benchchem.com
A 2018 study in Cell Chemical Biology detailed the design and synthesis of both pNP-ADPr and TFMU-ADPr for developing the first continuous activity assays for PARG and ARH3. nih.gov The authors noted that while pNP-ADPr was effective, TFMU-ADPr was developed for applications requiring greater sensitivity and specificity. nih.gov
The enhanced sensitivity of fluorescent substrates over chromogenic ones is a key differentiator. For instance, early research indicated that fluorogenic substrates could increase detection sensitivity by as much as 50-fold compared to pNP-ADPr. benchchem.com This is due to the higher quantum yield of the released fluorophore compared to the extinction coefficient of p-nitrophenolate. benchchem.com
While both pNP-ADPr and TFMU-ADPr are substrates for PARG and ARH3, the development of derivatives has allowed for isoform-specific activity profiling. medchemexpress.comtargetmol.cominvivochem.commedchemexpress.comglpbio.comglpbio.commedchemexpress.combenchchem.com For example, a derivative of TFMU-ADPr, TFMU-inosine diphosphate (B83284) ribose (TFMU-IDPr), was created to be selective for ARH3 over PARG, enabling researchers to distinguish the activities of these two important enzymes in cellular extracts. benchchem.com This highlights a potential limitation of the parent compounds, including pNP-ADPr, which may not inherently differentiate between various ADP-ribosyl hydrolases.
The table below summarizes the key comparative features of pNP-ADPr and TFMU-ADPr.
| Feature | pNP-ADPr (disodium) | TFMU-ADPr |
| Detection Method | Colorimetric | Fluorescent |
| Primary Use | Continuous activity assays for PARG and ARH3 targetmol.cominvivochem.commedchemexpress.com | Monitoring PARG and ARH3 activity with high sensitivity medchemexpress.commedchemexpress.combenchchem.combiorbyt.comambeed.cnmedchemexpress.com |
| Advantages | Simple, continuous assay format caymanchem.com | High sensitivity, suitable for HTS and cell lysates benchchem.com |
| Limitations | Lower sensitivity, potential for interference in complex mixtures benchchem.com | May require more specialized detection equipment |
| Reported Applications | Substrate for PARP-1, VPARP, and tankyrase-1 caymanchem.combiolog.de | Potent binder of SARS-CoV-2 Macro1 nih.gov |
Role in Advancing Fundamental Understanding of ADP-Ribosylation Biology
ADP-ribosylation is a crucial post-translational modification involved in a wide array of cellular processes, including DNA repair, transcription, and immune responses. nih.govnih.govnih.govscielo.br Substrates like pNP-ADPr have been instrumental in dissecting the complex enzymatic machinery that governs this modification. caymanchem.com
The ability to continuously monitor the activity of enzymes like PARG and ARH3 with substrates such as pNP-ADPr has provided valuable insights into the catabolism of poly(ADP-ribose) (PAR). medchemexpress.comtargetmol.cominvivochem.commedchemexpress.comglpbio.comglpbio.commedchemexpress.com PARG is the primary enzyme responsible for degrading PAR chains, a process essential for reversing the ADP-ribosylation signal and recycling ADP-ribose. nih.govgenecards.org By using pNP-ADPr, researchers can study the kinetics of PARG and how its activity is modulated by various factors, contributing to a clearer picture of the dynamics of ADP-ribose metabolism. invivochem.comcaymanchem.com
Beyond its use as a substrate for known enzymes, pNP-ADPr can also be employed as a tool to identify new proteins that interact with ADP-ribose. For example, screening protein libraries for the ability to hydrolyze pNP-ADPr could lead to the discovery of novel ADP-ribosyl hydrolases. Additionally, pNP-ADPr has been shown to be a substrate for enzymes beyond PARG and ARH3, including PARP-1, VPARP, and tankyrase-1, expanding its utility in characterizing the broader family of ADP-ribosyl-modifying enzymes. caymanchem.combiolog.de
A 2023 study published in PubMed Central demonstrated the utility of pNP-ADPr in identifying potent binders of the SARS-CoV-2 macrodomain. nih.gov This finding underscores the potential of pNP-ADPr as a chemical probe to identify and characterize novel ADP-ribose binding domains, which are found in a variety of proteins and play important roles in decoding the ADP-ribosylation signal. nih.gov
Chemical Modifications of pNP-ADPr (Disodium) for Enhanced Utility
While pNP-ADPr has proven to be a valuable research tool, there is potential to enhance its properties through chemical modification. The synthesis of pNP-ADPr involves key steps such as a late-stage pyrophosphate coupling and a 1,2-cis selective glycosylation of a furanoside. nih.gov This synthetic route offers opportunities to introduce modifications to the core structure of pNP-ADPr.
One avenue for enhancement would be to replace the p-nitrophenyl group with other chromophores or fluorophores to improve sensitivity or shift the detection wavelength to avoid interference from other cellular components. The successful development of TFMU-ADPr from a similar synthetic strategy demonstrates the feasibility of this approach. nih.gov
Another potential modification could involve altering the ADP-ribose portion of the molecule to create substrates with greater specificity for particular ADP-ribosyl hydrolases. By understanding the structural basis for substrate recognition by different enzymes, it may be possible to design pNP-ADPr analogs that are selectively cleaved by one enzyme over another. This would provide more refined tools for dissecting the individual contributions of different enzymes to ADP-ribose metabolism.
Furthermore, the attachment of affinity tags or cross-linking agents to pNP-ADPr could transform it into a tool for identifying and isolating ADP-ribose binding proteins from complex biological samples. Such modified probes could be invaluable for proteomics-based approaches to map the ADP-ribosyl-interactome.
Synthesis of Analogs with Altered Specificity or Stability
The initial design of pNP-ADPr as a chromogenic substrate for Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3) was a significant step forward, enabling the first continuous activity assays for these enzymes. medchemexpress.commedchemexpress.comnih.gov The synthetic strategy developed was crucial, overcoming challenges such as a late-stage pyrophosphate coupling and a 1,2-cis selective glycosylation of a furanoside. nih.gov This synthetic route's modularity has paved the way for creating analogs with improved or altered properties.
A key development was the synthesis of a fluorescent analog, 4-(trifluoromethyl)umbelliferone-ADPr (TFMU-ADPr). nih.govnih.gov This was achieved by replacing the 4-nitrophenol (B140041) (pNP) chromophore with the fluorophore 4-(trifluoromethyl)umbelliferone (TFMU), which offers greater sensitivity in enzymatic assays. nih.gov
Further refinement led to the creation of analogs with altered enzyme specificity. Researchers designed and synthesized TFMU-IDPr, a substrate that selectively reports on the activity of ARH3 over PARG. nih.govnih.gov This selectivity was achieved by modifying the ribose moiety, demonstrating that strategic chemical changes can differentiate the activity of closely related enzymes. This is critical for studying the specific roles of each hydrolase within the complex cellular environment. nih.gov The kinetic parameters determined for these substrates highlight their utility in characterizing enzyme behavior.
| Substrate | Enzyme | KM (µM) | kcat (s-1) |
|---|---|---|---|
| pNP-ADPr | hPARG | 140 ± 20 | 2.1 ± 0.1 |
| pNP-ADPr | hARH3 | 150 ± 20 | 0.14 ± 0.01 |
| pNP-ADPr | T. thermophila PARG | 170 ± 20 | 13.6 ± 0.5 |
| TFMU-ADPr | hPARG | 110 ± 10 | 2.0 ± 0.1 |
| TFMU-ADPr | hARH3 | 140 ± 10 | 0.15 ± 0.01 |
| TFMU-ADPr | T. thermophila PARG | 140 ± 20 | 12.1 ± 0.6 |
Incorporation of Different Reporter Groups or Affinity Tags
The progression from the pNP chromophore in pNP-ADPr to the TFMU fluorophore in TFMU-ADPr exemplifies the strategy of incorporating different reporter groups to enhance assay sensitivity and utility. nih.gov The chromogenic pNP allows for simple absorbance-based measurements, while the fluorescent TFMU enables more sensitive detection suitable for high-throughput screening and measuring enzyme activity in complex biological samples like cell lysates. nih.govnih.gov
The synthetic pathways developed for these substrates are amenable to further modifications, including the potential incorporation of affinity tags. nih.govnih.gov While direct examples of affinity-tagged pNP-ADPr are not prominent, the late-stage coupling chemistry employed in its synthesis could facilitate the addition of moieties for purification or detection, such as biotin (B1667282) or small epitope tags. nih.gov Such tagged analogs would be invaluable for isolating and identifying binding partners of ADP-ribosyl hydrolases or for use in pull-down assays to explore protein-protein interactions within ADP-ribosylation signaling complexes.
| Compound | Reporter Group | Detection Method | Primary Advantage |
|---|---|---|---|
| pNP-ADPr | 4-nitrophenol (pNP) | Colorimetric/Absorbance | Enables continuous enzyme activity assays. medchemexpress.comtargetmol.com |
| TFMU-ADPr | 4-(trifluoromethyl)umbelliferone (TFMU) | Fluorescence | Higher sensitivity for HTS and use in cell lysates. nih.govnih.gov |
| TFMU-IDPr | 4-(trifluoromethyl)umbelliferone (TFMU) | Fluorescence | Selective for ARH3 over PARG. nih.govnih.gov |
Emerging Applications in Chemical Biology and Enzymology
Initially developed as a substrate for studying hydrolase activity, pNP-ADPr and its derivatives have found broader applications. targetmol.commedchemexpress.com They are versatile tools for the in vitro assessment of small-molecule inhibitors targeting PARG and ARH3. nih.gov For example, the fluorescent analog TFMU-ADPr was instrumental in discovering that the cholera toxin inhibits ARH3 activity in whole-cell lysates, revealing a new regulatory mechanism for this enzyme. nih.govnih.gov
A significant emerging application is in virology. Recent studies have identified pNP-ADPr as a potent binder and inhibitor of the SARS-CoV-2 macrodomain 1 (Mac1), an enzyme crucial for the virus's ability to counteract the host immune response. acs.orgresearchgate.net Macrodomains are "readers" of ADP-ribosylation, and inhibiting them is a promising antiviral strategy. acs.org In a fluorescence polarization assay, pNP-ADPr was found to be one of the most potent binders of SARS-CoV-2 Mac1 reported to date, demonstrating its potential as a lead compound for developing novel antiviral therapeutics. acs.orgresearchgate.net
| Compound | Target | Assay Type | IC50 | Significance |
|---|---|---|---|---|
| pNP-ADPr | SARS-CoV-2 Macrodomain 1 (Mac1) | Fluorescence Polarization | 370 nM | Identified as a potent inhibitor of a key viral enzyme. acs.orgresearchgate.net |
Future Research Avenues for pNP-ADPr (Disodium) in Disentangling Complex ADP-Ribosylation Networks
The signaling networks involving ADP-ribosylation are multifaceted, comprising "writer" (PARPs), "reader" (e.g., macrodomains), and "eraser" (PARG, ARHs) proteins. nih.gov pNP-ADPr and its analogs are poised to play a crucial role in dissecting this complexity.
Future research will likely focus on developing a broader palette of substrate analogs with even greater specificity for different hydrolases. The success of TFMU-IDPr in selectively reporting on ARH3 activity provides a blueprint for designing probes for other members of the ARH family, allowing their individual contributions to cellular processes to be untangled. nih.gov
Furthermore, the unexpected discovery of pNP-ADPr's potent activity against the SARS-CoV-2 macrodomain opens a new and exciting research avenue. acs.org This suggests that the pNP-ADPr scaffold could be a valuable starting point for designing inhibitors that target the "reader" domains of ADP-ribosylation, not just the "erasers." Developing analogs that can differentiate between various viral and human macrodomains will be a key objective.
By expanding the library of pNP-ADPr-based chemical probes—incorporating diverse reporter groups, affinity tags, and modifications to enhance specificity—researchers can better map the intricate connections within ADP-ribosylation networks. These tools will be essential for understanding the roles of these pathways in DNA damage repair, immunity, and infectious disease, and for developing targeted therapies.
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